Product packaging for (S)-4-Ethyloctanoic acid(Cat. No.:)

(S)-4-Ethyloctanoic acid

Cat. No.: B8253798
M. Wt: 172.26 g/mol
InChI Key: PWKJMPFEQOHBAC-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-4-Ethyloctanoic acid is a high-purity enantiomer of a branched-chain fatty acid, offered for advanced chemical and biochemical research. While the racemic mixture of 4-Ethyloctanoic acid is known for its applications in the flavor and fragrance industry due to its distinctive goaty, animalic odor , this specific (S)-enantiomer is provided primarily for research purposes, including chiral synthesis and analytical studies. The racemic compound is utilized as a key intermediate in pharmaceutical research and drug discovery and finds application in scientific studies, such as investigating its behavior in micellization with surfactants . It also serves as a starting material for synthesizing novel ester flavor compounds . This product is strictly for research use in laboratory settings. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H20O2 B8253798 (S)-4-Ethyloctanoic acid

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4S)-4-ethyloctanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O2/c1-3-5-6-9(4-2)7-8-10(11)12/h9H,3-8H2,1-2H3,(H,11,12)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWKJMPFEQOHBAC-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@H](CC)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Natural Occurrence and Biological Context of S 4 Ethyloctanoic Acid

Isolation and Identification from Botanical Sources

(S)-4-Ethyloctanoic acid is a naturally occurring compound. glpbio.comglpbio.com It was initially isolated from the plant Saussurea lappa, a species of thistle in the sunflower family, which is also known as costus or kuth. glpbio.comglpbio.commedchemexpress.com This plant has been used in traditional medicine, and the isolation of this fatty acid has been a subject of scientific inquiry.

Distribution and Concentration in Animal Tissues and Products

This compound is a significant contributor to the distinct flavors of sheep and goat meat, often described as "muttony" or "goaty". chemicalbook.comkoreascience.kr Its concentration varies depending on the animal's breed, gender, age, diet, and the specific tissue. remedypublications.com This compound, along with 4-methyloctanoic acid and 4-methylnonanoic acid, is one of the key branched-chain fatty acids responsible for the characteristic flavor of cooked sheep and goat meat. chemicalbook.comnih.gov

The compound has been reported in a variety of animal products, including:

Boiled and cooked mutton chemicalbook.com

Heated lamb and mutton fat chemicalbook.com

Raw lamb and goat fat chemicalbook.com

Sheep and goat cheese chemicalbook.comnih.gov

Sheep and goat milk nih.gov

Research has quantified the concentration of 4-ethyloctanoic acid in various animal tissues and products. In a study on subcutaneous adipose tissue from three different sheep breeds, the concentration of 4-ethyloctanoic acid ranged from 13 to 26 μg/g. chemicalbook.com Another study on goats harvested at 9 months found the concentration to be 0.0005 mg/mL in kidney fat and 0.0003 mg/mL in body fat. remedypublications.com

Concentration of 4-Ethyloctanoic Acid in Animal Tissues and Products

SourceConcentrationReference
Subcutaneous Adipose Sheep Tissue13–26 μg/g chemicalbook.com
Goat Kidney Fat (9 months old)0.0005 mg/mL remedypublications.com
Goat Body Fat (9 months old)0.0003 mg/mL remedypublications.com
Goat Milk and Cheese (fat basis)190 to 480 μg/g nih.govresearchgate.net
Sheep Milk and Cheese (fat basis)78 to 220 μg/g nih.govresearchgate.net

Role as a Metabolite and Endogenous Compound in Biological Systems

This compound is recognized as a human metabolite. hmdb.canih.gov It is classified as a medium-chain fatty acid, which is a class of fatty acids with aliphatic tails containing between 4 and 12 carbon atoms. hmdb.ca Within human biological systems, it has been identified in extracellular and membrane locations. nih.gov While fatty acids are known to be endogenous, the specific metabolic pathways and comprehensive biological functions of this compound are areas of ongoing research. nih.gov It is understood that as an endogenous compound, it can be synthesized within the body and plays a role in various physiological processes.

Biosynthetic Pathways and Mechanisms of Branched Chain Fatty Acids, Including S 4 Ethyloctanoic Acid

General Principles of De Novo Fatty Acid Biosynthesis

De novo fatty acid synthesis, meaning "from the beginning," is the process of creating fatty acids from smaller precursor molecules. lumenlearning.comwikipedia.org This process primarily occurs in the cytosol and is fundamental for producing the majority of fatty acids in an organism. wikipedia.org The primary building block for this synthesis is acetyl-CoA, which is often derived from the metabolism of carbohydrates through the glycolytic pathway. wikipedia.orgpharmaguideline.com

The synthesis pathway can be summarized in three main stages:

Production of Precursors: Acetyl-CoA, the primary two-carbon donor, is generated within the mitochondria. Since it cannot directly cross the mitochondrial membrane, it is converted to citrate (B86180), transported to the cytosol, and then converted back to acetyl-CoA. pharmaguideline.com

Formation of Malonyl-CoA: The first committed step in fatty acid synthesis is the carboxylation of acetyl-CoA to form malonyl-CoA. lumenlearning.comnih.gov This reaction is catalyzed by the enzyme acetyl-CoA carboxylase (ACC) and requires ATP. nih.gov Malonyl-CoA serves as the two-carbon donor for the elongation of the growing fatty acid chain. lumenlearning.com

Elongation by Fatty Acid Synthase (FAS) Complex: The core of fatty acid synthesis is carried out by a multi-enzyme complex known as fatty acid synthase (FAS). pharmaguideline.comnih.gov The process is a cycle of four reactions:

Condensation: The cycle begins with the condensation of an acetyl-CoA (as the initial primer) with a malonyl-CoA molecule, releasing a molecule of CO2.

Reduction: The resulting keto group is reduced to a hydroxyl group, a reaction that requires NADPH as the reducing agent. wikipedia.org

Dehydration: A molecule of water is removed to create a double bond.

Reduction: The double bond is reduced to a single bond, again using NADPH, completing the elongation of the fatty acid chain by two carbons. wikipedia.org

This four-step cycle is repeated, adding two carbons from malonyl-CoA in each iteration, until a fatty acid of the desired length, typically the 16-carbon palmitic acid, is formed. lumenlearning.compharmaguideline.com

StageKey ProcessStarting Material(s)Key Enzyme(s)Product(s)
1 Precursor TransportAcetyl-CoA (in mitochondria)Citrate synthase, ATP citrate lyaseAcetyl-CoA (in cytosol), NADPH
2 CarboxylationAcetyl-CoA, BicarbonateAcetyl-CoA Carboxylase (ACC)Malonyl-CoA
3 Elongation CycleAcetyl-CoA (primer), Malonyl-CoAFatty Acid Synthase (FAS) ComplexSaturated Fatty Acid (e.g., Palmitate)

Specific Elongation and Branching Mechanisms for Branched-Chain Fatty Acids

The synthesis of branched-chain fatty acids (BCFAs) utilizes the fundamental machinery of the FAS complex but incorporates specific primers or extender units that introduce methyl or, less commonly, ethyl branches onto the carbon chain. portlandpress.com

BCFAs are typically found in two main forms: the iso-series, with a methyl group on the penultimate carbon, and the anteiso-series, with a methyl group on the antepenultimate carbon. portlandpress.com The synthesis of these structures is initiated by branched-chain acyl-CoA primers derived from the catabolism of branched-chain amino acids (BCAAs) like valine, leucine, and isoleucine. researchgate.net For example, 2-methylbutyryl-CoA, derived from isoleucine, serves as the primer for anteiso-series fatty acids. wikipedia.org These primers are then elongated by the FAS complex using malonyl-CoA as the two-carbon donor, following the same cyclical reactions as straight-chain fatty acid synthesis. wikipedia.org

The formation of an ethyl branch, as seen in (S)-4-ethyloctanoic acid, represents a variation of this process. Instead of altering the primer, the branching occurs during the elongation phase through the incorporation of a modified extender unit. Research has shown that fatty acid synthase (FASN) is a promiscuous enzyme capable of utilizing substrates other than its canonical malonyl-CoA. nih.gov Specifically, FASN can incorporate ethylmalonyl-CoA in place of malonyl-CoA. portlandpress.comnih.gov When ethylmalonyl-CoA is used as the extender unit, an ethyl group is introduced onto the growing acyl chain at an even-numbered carbon position. portlandpress.com

The synthesis of this compound would thus proceed as follows:

Initiation with a standard acetyl-CoA primer.

One cycle of elongation with malonyl-CoA to form a 4-carbon chain (butyryl-ACP).

A second cycle of elongation where ethylmalonyl-CoA is incorporated instead of malonyl-CoA. This adds a four-carbon unit with an ethyl branch, resulting in a branched 8-carbon chain.

Further processing and termination would yield 4-ethyloctanoic acid.

Branch TypeOrigin of BranchMechanismExample Precursor
Methyl (iso/anteiso) PrimerUse of a branched-chain acyl-CoA primer derived from BCAA metabolism.2-Methylbutyryl-CoA (from Isoleucine)
Ethyl Extender UnitIncorporation of ethylmalonyl-CoA instead of malonyl-CoA during elongation by FASN.Ethylmalonyl-CoA

Enzymology and Genetic Regulation of this compound Biosynthesis

The key enzyme responsible for the direct synthesis of the ethyl-branched fatty acid backbone is the fatty acid synthase (FASN) complex. nih.gov The formation of this compound is dependent on FASN's ability to recognize and incorporate ethylmalonyl-CoA during the elongation process. portlandpress.com

However, the biosynthesis of ethyl-branched fatty acids appears to be a tightly controlled or even suppressed process in many organisms. The regulation is primarily achieved by limiting the availability of the ethylmalonyl-CoA precursor. A key enzyme in this regulatory process is ethylmalonyl-CoA decarboxylase (ECHDC1). nih.gov ECHDC1 functions as a "metabolite repair" enzyme by specifically degrading both methylmalonyl-CoA and ethylmalonyl-CoA. portlandpress.comnih.gov This action effectively removes these alternative extender units from the cytosolic pool, thereby preventing or significantly reducing their incorporation into fatty acids by FASN. nih.gov

Studies involving the inactivation of the ECHDC1 gene have demonstrated a significant increase in the levels of methyl-branched fatty acids and, notably, the appearance of ethyl-branched fatty acids, which are almost exclusively found in cells lacking functional ECHDC1. nih.gov This indicates that under normal physiological conditions, the activity of ECHDC1 is a primary factor that prevents the synthesis of ethyl-branched fatty acids like this compound. nih.gov

Therefore, the regulation of this compound biosynthesis is not governed by a dedicated synthetic pathway but rather by the interplay between the promiscuous activity of FASN and the "gatekeeping" function of ECHDC1. The expression and activity of the ECHDC1 gene are thus critical determinants in the potential for this compound to be synthesized.

Enzyme / GeneRole in BiosynthesisFunctionImpact on this compound Synthesis
Fatty Acid Synthase (FASN) ElongationCatalyzes the cyclical elongation of fatty acid chains. Can promiscuously use ethylmalonyl-CoA.Directly incorporates the ethyl branch.
Ethylmalonyl-CoA Decarboxylase (ECHDC1) Regulation (Suppression)Degrades ethylmalonyl-CoA and methylmalonyl-CoA.Prevents/reduces synthesis by depleting the necessary precursor.

Precursor Studies in Metabolic Pathways

The synthesis of this compound is critically dependent on the availability of two key precursors: acetyl-CoA, which serves as the initial primer, and ethylmalonyl-CoA, which provides the ethyl branch during elongation.

The origin of ethylmalonyl-CoA is linked to the metabolism of propionyl-CoA. nih.gov Propionyl-CoA is a three-carbon thioester that can be generated from several metabolic sources: youtube.comnih.gov

The catabolism of certain amino acids, including isoleucine, valine, threonine, and methionine. youtube.com

The beta-oxidation of odd-chain fatty acids. nih.gov

The catabolism of cholesterol. nih.gov

Propionyl-CoA can be promiscuously carboxylated by acetyl-CoA carboxylase (ACC) using butyryl-CoA as a substrate, which ultimately leads to the formation of ethylmalonyl-CoA. nih.gov However, the primary metabolic fate of propionyl-CoA in mammals is its conversion to succinyl-CoA, an intermediate of the tricarboxylic acid (TCA) cycle. utah.edu This conversion is catalyzed by the biotin-dependent enzyme propionyl-CoA carboxylase (PCC), which carboxylates propionyl-CoA to form methylmalonyl-CoA. nih.govutah.edu

Therefore, the metabolic pathways that generate propionyl-CoA are the ultimate sources for the ethyl branch of this compound. The availability of propionyl-CoA for conversion into ethylmalonyl-CoA is influenced by the rate of its generation from amino acids and odd-chain fatty acids, as well as the efficiency of its primary catabolic pathway via PCC.

PrecursorRole in Synthesis of this compoundMetabolic Origin
Acetyl-CoA Primer for the fatty acid chainCarbohydrate metabolism (glycolysis), amino acid catabolism
Ethylmalonyl-CoA Extender unit that introduces the ethyl branchFormed from propionyl-CoA, likely via carboxylation of butyryl-CoA
Propionyl-CoA Ultimate precursor of the ethyl groupCatabolism of isoleucine, valine, threonine, methionine; oxidation of odd-chain fatty acids

Chemical Synthesis and Stereoselective Methodologies for S 4 Ethyloctanoic Acid

Enantioselective Synthesis Strategies for (S)-4-Ethyloctanoic Acid and Related Chiral Branched-Chain Fatty Acids

Producing enantiomerically pure this compound requires asymmetric synthesis methodologies that can control the formation of the chiral center at the C4 position. These advanced strategies often employ either chiral auxiliaries or asymmetric catalysis.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired chiral center is created, the auxiliary is removed and can often be recovered. sigmaaldrich.com

A common strategy applicable to the synthesis of chiral acids like this compound involves the use of Evans oxazolidinone auxiliaries. In this approach, the chiral auxiliary is first acylated to form an N-acyl oxazolidinone. Deprotonation of this imide with a suitable base generates a chiral enolate. The subsequent alkylation of this enolate proceeds with high diastereoselectivity due to the steric influence of the substituent on the chiral auxiliary, which blocks one face of the enolate from the incoming electrophile.

For the synthesis of this compound, a suitable N-acyl oxazolidinone would be alkylated with an appropriate electrophile. The final step involves the cleavage of the chiral auxiliary, typically through hydrolysis, to yield the enantiomerically enriched carboxylic acid. wikipedia.org This method is powerful for establishing stereocenters with a high degree of control. iupac.org

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. nih.gov This approach is highly efficient and is a cornerstone of modern asymmetric synthesis.

Organocatalysis: One relevant strategy is the use of chiral organocatalysts. For instance, a concise asymmetric synthesis of the related compound, (S)-ethyl 4-methyloctanoate, has been achieved using a MacMillan cross-aldol reaction as the key step. arkat-usa.org This type of reaction, catalyzed by a chiral amine, can establish the stereocenter with high enantioselectivity. The resulting product can then be converted to the desired acid through standard functional group transformations. arkat-usa.org The ability to obtain either the (R)- or (S)-enantiomer by simply changing the catalyst's chirality is a significant advantage of this method. arkat-usa.org

Transition Metal Catalysis: Another powerful approach involves transition metal complexes with chiral ligands. nih.gov Asymmetric hydrogenation of a suitably designed α,β-unsaturated precursor using a chiral rhodium or ruthenium catalyst is a common and effective method for creating chiral centers. To synthesize this compound via this route, one would first prepare an unsaturated acid or ester with a double bond at the appropriate position. The enantioselective hydrogenation of this double bond, guided by the chiral catalyst, would then set the stereocenter at C4, leading to the desired (S)-enantiomer. Asymmetric oxidation reactions, such as enantioselective epoxidation followed by ring-opening, also represent a viable catalytic strategy for accessing chiral building blocks for the synthesis. researchgate.net

Chemoenzymatic and Biocatalytic Approaches

The synthesis of single-enantiomer chiral molecules like this compound is a significant challenge in organic chemistry. Chemoenzymatic and biocatalytic methods have emerged as powerful tools, offering high stereoselectivity under mild reaction conditions. nih.govdntb.gov.ua These approaches often utilize isolated enzymes or whole-cell systems to catalyze key stereoselective transformations. researchgate.net While specific biocatalytic routes for this compound are not extensively detailed in published research, established methodologies for structurally similar chiral acids, such as kinetic resolution, serve as a viable and well-documented strategy.

A prominent biocatalytic method for resolving racemic carboxylic acids is the use of lipases. nih.gov Lipases (EC 3.1.1.3) are hydrolases that can catalyze the enantioselective esterification of a racemic acid or the enantioselective hydrolysis of its corresponding racemic ester. researchgate.netmdpi.com In a kinetic resolution process, one enantiomer reacts faster than the other, allowing for the separation of the unreacted, enantiomerically enriched acid (or ester) from the newly formed product. nih.gov

Research on the closely related compound, 4-methyloctanoic acid, provides a strong precedent for this approach. A study investigating the kinetic resolution of racemic 4-methyloctanoic acid utilized Novozym 435®, an immobilized lipase (B570770) B from Candida antarctica, to catalyze both enantioselective esterification with ethanol (B145695) and the hydrolysis of the corresponding ethyl ester. nih.gov The findings demonstrated that the enzyme preferentially reacts with one enantiomer, leading to a high enantiomeric ratio (E), which is a measure of the enzyme's selectivity. The enantioselectivity was found to be dependent on the concentration of ethanol in the reaction medium. nih.gov

The results from the study on 4-methyloctanoic acid are summarized below, illustrating the effectiveness of lipase-catalyzed kinetic resolution. This approach is directly applicable for the potential resolution of racemic 4-ethyloctanoic acid to obtain the desired (S)-enantiomer.

ReactionEnzymeEthanol Conc. (% v/v)Enantiomeric Ratio (E)Reference
Hydrolysis of ethyl 4-methyloctanoateNovozym 435®05.5 nih.gov
Hydrolysis of ethyl 4-methyloctanoateNovozym 435®2012 nih.gov
Esterification of 4-methyloctanoic acidNovozym 435®1416 nih.gov
Esterification of 4-methyloctanoic acidNovozym 435®7357 nih.gov

By combining sequential esterification and hydrolysis steps, a theoretical enantiomeric ratio of 350 could be achieved, enabling the production of enantiopure 4-methyloctanoic acid. nih.gov This chemoenzymatic strategy, leveraging the high stereoselectivity of lipases, represents a highly promising and established method for the preparation of this compound for research and other applications.

Preparation of Analogues and Derivatives for Research Applications

The synthesis of analogues and derivatives of 4-ethyloctanoic acid is crucial for research applications, particularly in the fields of flavor chemistry and material science. researchgate.netscientific.net Ester derivatives are of significant interest due to their diverse sensory properties and potential use as flavor and fragrance compounds. nih.gov

A general and efficient method for synthesizing these derivatives involves a two-step process. First, 4-ethyloctanoic acid is converted to its more reactive acyl chloride, 4-ethyloctanoyl chloride. This is typically achieved by reacting the carboxylic acid with thionyl chloride. nih.gov The resulting 4-ethyloctanoyl chloride is then reacted with a variety of alcohols or mercaptans to yield the corresponding ester or thioester derivatives. researchgate.netnih.gov

This synthetic strategy has been employed to prepare a range of ester derivatives for organoleptic evaluation. For instance, several esters with floral and sweet notes were synthesized for potential use as fixatives in the fragrance industry. researchgate.netscientific.net Additionally, novel sulfur-containing esters with distinct "meaty" odor characteristics have been developed for flavor applications. nih.gov These research efforts demonstrate the versatility of 4-ethyloctanoic acid as a scaffold for creating new molecules with specific functional properties.

The table below details various derivatives of 4-ethyloctanoic acid that have been synthesized for research purposes, along with their intended applications.

Derivative NameReactantApplication/Odor ProfileReference
Benzyl 4-ethyloctanoateBenzyl alcoholFlavor/Fragrance (Floral, Sweet) researchgate.netscientific.net
Phenethyl 4-ethyloctanoatePhenethyl alcoholFlavor/Fragrance (Floral, Sweet) researchgate.netscientific.net
Phenylpropanol 4-ethyloctanoatePhenylpropanolFlavor/Fragrance (Floral, Sweet) researchgate.netscientific.net
Cinnamyl 4-ethyloctanoateCinnamyl alcoholFlavor/Fragrance (Floral, Sweet) researchgate.netscientific.net
3-(Methylthio)propyl 4-ethyloctanoate3-(Methylthio)propanolFlavor Compound (Meaty) nih.gov
4-Methyl-5-thiazoleethanol 4-ethyloctanoate4-Methyl-5-thiazoleethanolFlavor Compound (Meaty) nih.gov
2-Furan-methanethiol 4-ethyloctanoate2-Furan-methanethiolFlavor Compound (Meaty) nih.gov
2-Methyl-3-furanthiol 4-ethyloctanoate2-Methyl-3-furanthiolFlavor Compound (Meaty) nih.gov
2-Methyl-3-tetrahydro-furanthiol 4-ethyloctanoate2-Methyl-3-tetrahydro-furanthiolFlavor Compound (Meaty) nih.gov

The development of these derivatives highlights the ongoing research into expanding the chemical space around the 4-ethyloctanoic acid core for various scientific and commercial applications.

Advanced Analytical Methodologies for Characterization of S 4 Ethyloctanoic Acid

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is indispensable for elucidating the molecular structure of (S)-4-ethyloctanoic acid. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy each provide unique and complementary information about the molecule's atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of this compound by mapping the carbon and hydrogen framework.

¹H NMR Spectroscopy : In ¹H NMR, the acidic proton of the carboxyl group is expected to appear as a broad singlet significantly downfield, typically in the 10-12 ppm range, due to deshielding and hydrogen bonding. oregonstate.edu The protons on the aliphatic chain, including the methine proton at the chiral center (C4), and the various methylene (B1212753) and methyl protons, would produce signals in the upfield region, generally between 0.8 and 2.5 ppm. libretexts.org The integration of these signals corresponds to the number of protons in each environment, while the splitting patterns (e.g., triplets, multiplets) reveal adjacent proton-proton couplings.

¹³C NMR Spectroscopy : The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid is highly characteristic, resonating in the downfield region of approximately 165-185 ppm. oregonstate.eduopenstax.org The aliphatic carbons, including the chiral C4 carbon, the terminal methyl carbons, and the methylene carbons of the butyl and ethyl chains, appear in the upfield region, typically between 10 and 60 ppm. wisc.edu

2D NMR Spectroscopy : Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed for definitive structural assignment. COSY experiments establish the connectivity between adjacent protons, allowing for the tracing of the entire carbon chain. HSQC correlates each proton signal with the signal of the carbon to which it is directly attached, confirming the assignment of both ¹H and ¹³C spectra.

For stereochemical analysis, standard NMR in an achiral solvent will not differentiate between the (S) and (R) enantiomers. To determine enantiomeric purity, chiral auxiliary agents can be used to form diastereomeric derivatives, which will exhibit distinct and resolvable signals in the NMR spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C1 (-COOH)10.0 - 12.0 (s, 1H)180 - 185
C2 (-CH₂)~2.3 (t, 2H)~34
C3 (-CH₂)~1.6 (m, 2H)~30
C4 (-CH-)~1.5 (m, 1H)~39
C5 (-CH₂)~1.3 (m, 2H)~29
C6 (-CH₂)~1.3 (m, 2H)~23
C7 (-CH₂)~1.3 (m, 2H)~23
C8 (-CH₃)~0.9 (t, 3H)~14
C1' (ethyl -CH₂)~1.4 (m, 2H)~25
C2' (ethyl -CH₃)~0.9 (t, 3H)~11

Mass spectrometry is used to determine the molecular weight and elemental composition of this compound and to study its fragmentation patterns, which aids in structural confirmation.

High-Resolution Mass Spectrometry (HRMS) : HRMS provides a highly accurate mass measurement of the molecular ion. For this compound, with a molecular formula of C₁₀H₂₀O₂, the expected exact mass is 172.1463 Da. nih.gov This precise measurement allows for the unambiguous confirmation of the elemental composition, distinguishing it from other compounds with the same nominal mass.

Fragmentation Analysis : In Electron Ionization Mass Spectrometry (EI-MS), the molecule fragments in a predictable manner. The mass spectrum would show a molecular ion peak [M]⁺• at m/z 172. Signature fragmentations for carboxylic acids include the loss of a hydroxyl radical (-OH) to give a peak at m/z 155 [M-17]⁺, and the loss of the entire carboxyl group (-COOH) to yield a peak at m/z 127 [M-45]⁺. oregonstate.edu Cleavage of the alkyl chain can result in the loss of an ethyl group ([M-29]⁺) or a butyl group ([M-57]⁺). A characteristic McLafferty rearrangement is also expected for carboxylic acids, which would produce a prominent ion at m/z 74.

Table 2: Expected Mass Spectrometry Fragments for 4-Ethyloctanoic Acid
m/zProposed FragmentNeutral Loss
172[C₁₀H₂₀O₂]⁺• (Molecular Ion)-
155[M - OH]⁺17
143[M - C₂H₅]⁺29
127[M - COOH]⁺45
115[M - C₄H₉]⁺57
74[C₃H₆O₂]⁺• (McLafferty Rearrangement)C₇H₁₄

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. echemi.com The IR spectrum of this compound is dominated by absorptions characteristic of the carboxylic acid group.

The most distinct feature is a very broad and strong absorption band in the region of 3300-2500 cm⁻¹, which is attributed to the O-H stretching vibration of the carboxyl group. openstax.orgorgchemboulder.com The significant broadening of this peak is a result of intermolecular hydrogen bonding, which causes the molecules to exist as dimers in the condensed phase. libretexts.org

Another key diagnostic peak is the intense, sharp absorption corresponding to the carbonyl (C=O) stretching vibration, which for a saturated, dimerized carboxylic acid, typically appears around 1710 cm⁻¹. libretexts.orgopenstax.org Other notable absorptions include C-H stretching bands from the alkyl portions of the molecule just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹) and a C-O stretching band between 1320-1210 cm⁻¹. orgchemboulder.com

Table 3: Characteristic Infrared Absorption Bands for 4-Ethyloctanoic Acid
Wavenumber Range (cm⁻¹)Bond VibrationIntensity/Shape
3300 - 2500O-H stretch (Carboxylic acid)Strong, Very Broad
2960 - 2850C-H stretch (Alkyl)Strong, Sharp
1725 - 1700C=O stretch (Carboxylic acid dimer)Strong, Sharp
1470 - 1450C-H bend (Alkyl)Medium
1320 - 1210C-O stretch (Carboxylic acid)Medium
950 - 910O-H bend (Out-of-plane)Medium, Broad

Chromatographic Methods for Separation, Identification, and Quantification

Chromatographic techniques are essential for separating this compound from complex mixtures, confirming its identity, and determining its concentration and chiral purity.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique ideal for the analysis of volatile and semi-volatile compounds like 4-ethyloctanoic acid. researchgate.net For optimal analysis, carboxylic acids are frequently converted into more volatile and less polar esters (e.g., methyl esters) through derivatization. This process improves peak shape and reduces thermal degradation in the GC system.

In a GC-MS analysis, the sample is first separated on a GC column based on the analyte's boiling point and interactions with the column's stationary phase. The retention time at which the compound elutes from the column provides a preliminary identification. The eluting compound then enters the mass spectrometer, which generates a mass spectrum that serves as a molecular fingerprint, confirming the identity by comparison with a known standard. japsonline.com For quantitative analysis, an internal standard is typically added to the sample, and a calibration curve is generated to accurately determine the concentration of this compound.

To separate the (S) and (R) enantiomers of 4-ethyloctanoic acid and determine the enantiomeric purity of a sample, enantioselective gas chromatography is the method of choice. This technique utilizes a chiral stationary phase (CSP) within the GC column.

The principle relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral stationary phase. These complexes have different stabilities, leading to different retention times for the (S) and (R) enantiomers, thus enabling their separation. As with standard GC, direct analysis of the free acid can be challenging due to its polarity. Therefore, derivatization to a suitable ester is a common prerequisite for achieving efficient and reproducible chiral separation. By integrating the areas of the two separated enantiomeric peaks, the enantiomeric ratio can be calculated, from which the enantiomeric excess (ee) is determined.

Advanced Analytical Platforms and Isotopic Labeling Applications

The accurate characterization and quantification of this compound, a chiral branched-chain fatty acid (BCFA), necessitates sophisticated analytical methodologies. The presence of a stereocenter and its occurrence in complex biological or environmental matrices require techniques that offer high selectivity, sensitivity, and structural elucidation capabilities. Advanced analytical platforms, primarily involving chiral chromatography coupled with mass spectrometry, and the application of isotopic labeling, are indispensable for detailed investigation.

Chiral Separation Platforms

The primary challenge in analyzing this compound is distinguishing it from its (R)-enantiomer. Enantiomers possess identical physical and chemical properties in an achiral environment, making their separation impossible with conventional chromatographic techniques. Chiral chromatography is the cornerstone for achieving this separation. nih.gov

Gas Chromatography (GC): Enantioselective GC is a powerful tool for separating volatile chiral compounds like fatty acid methyl esters (FAMEs). nih.gov This is typically achieved using capillary columns coated with a chiral stationary phase (CSP), often based on cyclodextrin (B1172386) derivatives. labrulez.com For acidic compounds like 4-ethyloctanoic acid, derivatization to a more volatile ester form, such as a methyl ester, is a common prerequisite for GC analysis. The separation mechanism relies on the transient formation of diastereomeric complexes between the enantiomers and the chiral stationary phase, leading to different retention times. aocs.org

High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC): HPLC and SFC are the most widely used techniques for chiral separations, offering a broad range of CSPs suitable for various compound classes. nih.govchiralpedia.com Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are particularly effective for a wide array of chiral molecules, including carboxylic acids. acs.orgresearchgate.net The separation can be performed in different modes, such as normal-phase, reversed-phase, or polar organic mode, by carefully selecting the mobile phase to optimize enantiomeric resolution. researchgate.net SFC, which uses supercritical carbon dioxide as the main mobile phase component, is often considered a "green" alternative that can provide faster and more efficient separations than HPLC for certain chiral compounds.

Interactive Table 1: Common Chiral Stationary Phases for Carboxylic Acid Separation
Chiral Stationary Phase (CSP) TypeCommon SelectorSeparation PrincipleApplicable To
Polysaccharide-Based Derivatized Cellulose/Amylose (e.g., tris(3,5-dimethylphenylcarbamate))Hydrogen bonding, dipole-dipole, and steric interactions within the helical polymer structure. acs.orgBroad range of chiral compounds, including acidic and neutral molecules. researchgate.net
Cyclodextrin-Based Derivatized α-, β-, γ-CyclodextrinsHost-guest inclusion complex formation, where enantiomers fit differently into the chiral cavity. nih.govAromatic and aliphatic chiral compounds.
Macrocyclic Glycopeptide Teicoplanin, VancomycinMultiple chiral centers and functional groups allow for complex interactions (ionic, hydrogen bonding). nih.govPrimarily for amino acids and other ionizable compounds.

Mass Spectrometry-Coupled Techniques

Mass spectrometry (MS) provides unparalleled sensitivity and structural information, making it an ideal detector for chromatography. azom.com When coupled with a chiral separation technique, it creates a powerful platform for the unambiguous identification and quantification of specific enantiomers.

Gas Chromatography-Mass Spectrometry (GC-MS): Following enantioselective separation on a chiral GC column, the mass spectrometer ionizes the eluted compounds. The resulting mass spectrum provides two key pieces of information: the molecular weight of the analyte from the molecular ion peak and a unique fragmentation pattern that acts as a chemical "fingerprint." nih.gov For a fatty acid ester, fragmentation typically involves characteristic losses of alkoxy groups or cleavage along the alkyl chain. libretexts.orglibretexts.orgdocbrown.info This allows for confident identification of 4-ethyloctanoic acid, separate from other co-eluting compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile platform that combines the chiral separation power of HPLC with the sensitive detection of MS. mdpi.comnih.gov Modern ionization techniques like electrospray ionization (ESI) allow for the soft ionization of analytes directly from the liquid phase, making it suitable for less volatile or thermally fragile molecules. Tandem mass spectrometry (MS/MS) further enhances selectivity and structural analysis by isolating a specific parent ion, fragmenting it, and analyzing the resulting daughter ions. nih.gov This technique, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), is the gold standard for quantitative analysis in complex matrices.

Interactive Table 2: Mass Spectrometry Parameters for Fatty Acid Analysis
ParameterTechniqueDescriptionRelevance for this compound
Ionization Mode ESI, APCI, EIMethod used to generate ions. ESI is common for LC-MS, while EI is standard for GC-MS.ESI (negative ion mode, [M-H]⁻) would be suitable for the carboxylic acid in LC-MS. EI would be used for its methyl ester in GC-MS.
Mass Analyzer Quadrupole, Time-of-Flight (TOF), OrbitrapSeparates ions based on their mass-to-charge ratio (m/z).High-resolution mass spectrometers (HRMS) like TOF or Orbitrap provide highly accurate mass measurements, aiding in formula determination.
Fragmentation Collision-Induced Dissociation (CID)Process of breaking down a selected parent ion into fragment (daughter) ions in MS/MS.The fragmentation pattern of the [M-H]⁻ ion or the [M]⁺· ion (from its ester) provides structural confirmation. chemguide.co.ukscribd.com
Detection Mode Full Scan, Selected Ion Monitoring (SIM), Multiple Reaction Monitoring (MRM)Method of data acquisition. Full scan collects all ions, while SIM/MRM focuses on specific ions for higher sensitivity and selectivity.MRM would be used for precise quantification in complex samples.

Isotopic Labeling Applications

Isotopic labeling is a powerful technique used to trace the metabolic fate of a molecule within a biological system. wikipedia.org It involves replacing one or more atoms in the compound of interest with their stable (non-radioactive) heavy isotopes, such as Deuterium (²H), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N). youtube.commdpi.com The labeled compound is chemically identical to its unlabeled counterpart but can be distinguished by its higher mass using mass spectrometry. wikipedia.orgmdpi.com

For this compound, isotopic labeling can be applied in several ways:

Metabolic Flux Analysis: By introducing ¹³C-labeled this compound to cells or an organism, researchers can track the incorporation of the ¹³C atoms into downstream metabolites. nih.gov This reveals how the fatty acid is metabolized, for example, whether it is elongated, desaturated, or broken down via beta-oxidation. researchgate.netnih.gov

Quantitative Analysis: A known amount of an isotopically labeled version of this compound can be used as an ideal internal standard for quantification. Since the labeled standard has nearly identical chemical and physical properties to the unlabeled analyte, it can correct for variations in sample preparation and instrument response, leading to highly accurate measurements. nih.gov

Biosynthesis Studies: Labeled precursors (e.g., ¹³C-glucose or ¹³C-amino acids) can be supplied to a biological system to investigate the de novo synthesis pathways that produce branched-chain fatty acids like this compound. nih.goviaea.org

The combination of stable isotope tracers with high-resolution mass spectrometry provides a dynamic view of the metabolic lifecycle of this compound, offering insights that are unattainable through steady-state concentration measurements alone. nih.gov

Biological and Ecological Roles of S 4 Ethyloctanoic Acid in Non Human Systems

Contribution to Volatile Organic Compound Profiles in Animal Metabolism

(S)-4-Ethyloctanoic acid is a branched-chain fatty acid that contributes to the volatile organic compound (VOC) profile in various animal species. Volatile organic compounds are organic chemicals that have a high vapor pressure at ordinary room temperature, and their composition can be indicative of metabolic processes. In the context of animal metabolism, VOCs are emitted from various sources, including skin, breath, urine, and feces, and are byproducts of metabolic pathways. While extensive research has detailed the VOC profiles of different animals for purposes such as disease diagnosis or monitoring, the specific contribution of this compound is most prominently documented in relation to the characteristic scent of certain species, particularly ruminants. The analysis of headspace above animal tissues has revealed a complex mixture of VOCs, and the presence and concentration of specific fatty acids like 4-ethyloctanoic acid are key to differentiating the scent profiles between species.

Role in Species-Specific Flavor and Aroma Chemistry in Meat and Dairy Products

This compound plays a significant role in the species-specific flavor and aroma of meat and dairy products, particularly those derived from sheep and goats. nih.govresearchgate.net It is recognized as a key contributor to the characteristic "mutton" or "goaty" flavor. nih.govnih.gov The presence of this and other branched-chain fatty acids can distinguish the flavor profiles of different ruminant meats. nih.govprovisioneronline.com

ProductRole of this compoundAssociated Flavor/Aroma
Sheep Meat (Mutton)Key contributor to characteristic aroma. nih.govMuttony, goaty nih.gov
Goat MeatContributes to the distinctive flavor profile.Goaty
Sheep Milk & CheeseImportant flavor compound, especially in its free form. nih.govresearchgate.netGoaty, sheepy researchgate.net
Goat Milk & CheeseProminent role in the strong, unique flavor. nih.govresearchgate.netGoaty nih.gov

Formation Pathways in Cooked Meat and Ruminant Systems

In cooked meat, the aroma profile is a result of complex chemical reactions, including the Maillard reaction, Strecker degradation, and lipid oxidation. nih.govnih.gov However, some odor-active compounds like 4-ethyloctanoic acid are present in the raw meat and are not significantly affected by cooking. nih.gov The primary source of 4-ethyloctanoic acid in ruminants is the microbial activity within the rumen. nih.gov It is a branched-chain fatty acid deposited in the triacylglycerols of adipose tissue. nih.gov

The formation of branched-chain fatty acids is linked to the biohydrogenation of unsaturated fatty acids by rumen microbes. frontiersin.org Propionate produced during rumen fermentation serves as a precursor for some branched-chain fatty acids. iastatedigitalpress.com

Influence of Nutritional Factors on Formation in Ruminants

The diet of ruminants significantly influences the concentration of 4-ethyloctanoic acid in their meat and milk. mdpi.com The composition of macronutrients such as protein, fat, and carbohydrates in the feed alters the rumen environment and microbial populations, which in turn affects the production of these flavor-active compounds. mdpi.com

For instance, feeding sheep grain-based concentrates has been shown to increase the amount of short branched-chain fatty acids, including 4-ethyloctanoic acid, compared to pasture-based diets. nih.gov The type of forage and the inclusion of oilseeds or marine-based products in the diet can also alter the fatty acid profile of the resulting meat and milk. mdpi.com

Impact of Rumen Fermentation and Microbial Communities

Rumen fermentation is a complex anaerobic process carried out by a diverse microbial community of bacteria, archaea, protozoa, and fungi. frontiersin.orgnih.gov These microorganisms are responsible for breaking down plant matter into volatile fatty acids (VFAs), which are the primary energy source for the ruminant. nih.govfrontiersin.org The production of branched-chain fatty acids like 4-ethyloctanoic acid is a direct consequence of this microbial fermentation. nih.gov

The composition of the rumen microbial community is influenced by the host animal and its diet. nih.gov Specific microbial species are involved in the pathways that lead to the synthesis of branched-chain fatty acids. The process of lipolysis and subsequent biohydrogenation of fatty acids in the rumen by these microbes results in the formation of various fatty acid intermediates and end products, including 4-ethyloctanoic acid. frontiersin.org

Identification as a Semiochemical or Pheromone Component in Related Biological Contexts

Semiochemicals are chemical substances that carry information between organisms. bioprotectionportal.com They are broadly divided into pheromones, which mediate interactions between individuals of the same species, and allelochemicals, which mediate interactions between different species. bioprotectionportal.com While the primary role of this compound is recognized in flavor chemistry, there is evidence to suggest its function as a semiochemical in certain biological contexts.

Some studies have classified 4-ethyloctanoic acid and related branched-chain fatty acids as pheromones. nih.gov These compounds contribute to the characteristic body odor of certain animals, which can play a role in social and reproductive signaling. For example, in some insect species, fatty acid-derived compounds act as aphrodisiacs or anti-aphrodisiacs, influencing mating behavior. nih.gov Although direct evidence for this compound as a specific pheromone in mammals is less defined, its contribution to species-specific scents suggests a potential role in chemical communication.

Metabolic Fate and Biotransformation Studies in Microorganisms and Non-Human Animals

The metabolic fate of this compound in non-human animals, particularly ruminants, is intrinsically linked to the processes within the rumen. Dietary fats are hydrolyzed by microbial lipases, releasing free fatty acids. frontiersin.org Unsaturated fatty acids then undergo biohydrogenation by rumen microbes, a process that saturates the double bonds. frontiersin.org Branched-chain fatty acids can be synthesized by these microorganisms from precursors like propionate.

Once absorbed from the digestive tract, 4-ethyloctanoic acid is incorporated into the animal's tissues, primarily in the adipose fat as triacylglycerols. nih.gov The biotransformation of this fatty acid in tissues other than the rumen is less well-documented but would likely follow general fatty acid metabolism pathways.

In microorganisms, fatty acid metabolism is a fundamental process for energy production and cell membrane synthesis. nih.gov The specific pathways for the degradation or modification of a branched-chain fatty acid like 4-ethyloctanoic acid would depend on the enzymatic capabilities of the particular microorganism.

Structure Activity Relationship Studies and Functional Aspects of S 4 Ethyloctanoic Acid Non Clinical

Influence of Chirality on Biological Recognition and Sensory Perception

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental aspect of molecular recognition in biological systems. Receptors, enzymes, and other biological targets are themselves chiral, being composed of L-amino acids and D-sugars. This inherent chirality in biological macromolecules leads to stereospecific interactions with chiral ligands, where one enantiomer may bind with high affinity and elicit a strong response, while the other may bind weakly or not at all.

In the case of 4-ethyloctanoic acid, the two enantiomers, (S)- and (R)-4-ethyloctanoic acid, exhibit distinct sensory profiles, demonstrating the profound influence of chirality on odor perception. The human olfactory system can differentiate between these two mirror-image molecules, indicating that the olfactory receptors responsible for their detection are stereoselective.

Research has shown that (S)-4-ethyloctanoic acid is characterized by a "goaty" aroma, reminiscent of fresh goat's milk cheese. In contrast, its enantiomer, (R)-4-ethyloctanoic acid, is described as having a "fusty, goaty-muttony" odor. leffingwell.com This difference in perceived scent is not merely qualitative; the odor recognition thresholds for the two enantiomers also differ. The (S)-enantiomer has a lower odor recognition threshold, meaning it can be detected at a lower concentration than the (R)-enantiomer.

The differing sensory perceptions of the enantiomers of 4-ethyloctanoic acid suggest that they interact differently with one or more types of olfactory receptors in the nasal epithelium. It is hypothesized that odor discrimination of chiral molecules can involve at least two receptor types with opposite chiral selectivities, and the distribution of these receptors can vary among individuals.

Table 1: Sensory Properties of 4-Ethyloctanoic Acid Enantiomers

EnantiomerOdor DescriptionOdor Recognition Threshold (in air)
(S)-(-)-4-Ethyloctanoic acidGoaty, reminiscent of fresh goat's milk cheese<6 ppb
(R)-(+)-4-Ethyloctanoic acidFusty, goaty-muttony<13 ppb

Correlation of Structural Motifs with Specific Biological Responses

The specific biological response to this compound, primarily its characteristic odor, is a direct result of its molecular structure. The key structural motifs of this molecule that are believed to be responsible for its interaction with olfactory receptors include the carboxylic acid group, the eight-carbon chain length, and the ethyl group at the C4 position with a specific (S)-configuration.

The carboxylic acid functional group is a common feature in many odorants and is crucial for the initial interaction with the binding pocket of certain olfactory receptors. It can participate in hydrogen bonding and electrostatic interactions with amino acid residues within the receptor.

The length of the carbon chain is also a determining factor in the odor profile of fatty acids. Octanoic acid itself has a characteristic unpleasant, rancid-like smell. The presence of a branch in the carbon chain, in this case, an ethyl group, significantly modifies the perceived odor.

The position and configuration of this ethyl group are critical. The C4 position of the branch is a defining feature of this particular "goaty" aroma. The stereochemistry at this chiral center, being in the (S)-configuration, fine-tunes the interaction with the olfactory receptors, leading to the specific sensory perception associated with this compound. The shape of the (S)-enantiomer is thought to fit more precisely into the binding site of the specific olfactory receptors that elicit the "goaty" sensation, leading to a stronger and more distinct perception at a lower concentration compared to its (R)-counterpart.

While the primary documented biological response to this compound is sensory, branched-chain fatty acids, in general, are known to have various biological activities. However, specific studies correlating the structural motifs of this compound to other non-olfactory biological responses are limited in the publicly available scientific literature.

Computational Chemistry and Molecular Modeling in Structure-Activity Elucidation

Computational chemistry and molecular modeling have become indispensable tools for understanding the interactions between small molecules and their biological targets at an atomic level. These methods can provide insights into the structure-activity relationships of molecules like this compound by simulating their behavior and interactions with receptors.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor. In the context of this compound, docking studies could be employed to model its interaction with homology models of olfactory receptors that are known to bind carboxylic acids. Such studies can help identify the key amino acid residues in the receptor's binding pocket that interact with the different structural motifs of the (S)-enantiomer. By comparing the docking poses and calculated binding affinities of both the (S)- and (R)-enantiomers, researchers can gain a better understanding of the molecular basis for their different odor profiles.

Molecular dynamics (MD) simulations can further enhance this understanding by providing a dynamic view of the ligand-receptor complex over time. An MD simulation can reveal how the ligand and receptor move and adapt to each other upon binding, the stability of the interactions, and the conformational changes that may occur in the receptor, which can be crucial for its activation and the subsequent signaling cascade that leads to odor perception. For instance, simulations could show how the ethyl group of this compound fits into a specific hydrophobic pocket within the receptor, an interaction that might be less favorable for the (R)-enantiomer.

While specific computational studies on this compound are not extensively reported in the literature, the methodologies have been successfully applied to other fatty acids and their receptors. These studies have provided valuable insights into binding mechanisms and the structural determinants of ligand specificity. Similar computational approaches could be instrumental in further elucidating the precise structure-activity relationship of this compound and the molecular underpinnings of its chiral recognition by the olfactory system.

Environmental Fate and Degradation of S 4 Ethyloctanoic Acid

Microbial Biodegradation Mechanisms and Characterization of Degrading Organisms

Biodegradation by microorganisms is the principal mechanism for the environmental removal of (S)-4-Ethyloctanoic acid. As a branched-chain fatty acid, its degradation is influenced by the structure and position of the ethyl group.

The primary mechanism for fatty acid breakdown by microorganisms is the β-oxidation pathway. This process involves the sequential removal of two-carbon units from the carboxyl end of the fatty acid chain. However, the presence of a branch in the carbon chain can complicate this process. The ethyl group at the C-4 position (the β-position relative to the carboxyl group in the second cycle of oxidation) can interfere with the enzymes involved in β-oxidation, potentially slowing the degradation rate compared to straight-chain fatty acids. nih.govresearchgate.net

Aerobic Biodegradation: Under aerobic conditions, many bacteria and fungi can degrade fatty acids. Specialist organisms, such as the filamentous bacteria Microthrix parvicella and Nocardioforms, are known to metabolize long-chain fatty acids. teamaquafix.com While specific organisms that degrade 4-ethyloctanoic acid have not been extensively characterized, it is expected that a diverse range of soil and aquatic microorganisms possessing the necessary enzyme systems can metabolize it.

Anaerobic Biodegradation: In anaerobic environments like sediments and wastewater treatment sludge, the degradation of branched-chain fatty acids is often carried out by syntrophic bacteria in conjunction with methanogenic archaea. nih.govnih.gov The syntrophic bacteria, such as those from the genus Syntrophomonas, break down the fatty acid into smaller molecules like acetate (B1210297), propionate, H₂, and CO₂. nih.govnih.gov These intermediates are then utilized by methanogens to produce methane (B114726). nih.govresearchgate.net Studies on similar branched-chain fatty acids have shown that compounds with branching at the α or β position can be more persistent under anaerobic conditions. nih.gov

Table 1: Microorganisms Involved in the Degradation of Branched-Chain Fatty Acids

Organism Type Genus/Group Degradation Conditions Metabolic Pathway
BacteriaSyntrophomonasAnaerobicSyntrophic β-oxidation
BacteriaSyntrophothermusAnaerobicSyntrophic β-oxidation
BacteriaMicrothrix parvicellaAerobicβ-oxidation
BacteriaNocardioformsAerobicβ-oxidation
BacteriaPseudomonasAerobicβ-oxidation
YeastCandidaAerobicAlkyl chain oxidation

Environmental Persistence and Distribution in Different Compartments (e.g., Water, Soil, Sediment)

As a readily biodegradable substance, this compound is expected to have low to moderate persistence in the environment. ecetoc.org Its persistence will vary significantly depending on environmental conditions.

Water: In aerobic surface waters, rapid biodegradation is expected, leading to a relatively short half-life. Its distribution between water and sediment will be influenced by its water solubility and its tendency to adsorb to organic matter, which is moderate for a medium-chain fatty acid.

Soil: In soil, biodegradation is the dominant fate process. The rate will be influenced by factors such as microbial population density, temperature, pH, oxygen availability, and soil organic matter content. epa.gov Adsorption to soil particles may reduce its bioavailability for microbial uptake, potentially increasing its persistence.

Sediment: In anaerobic sediments, degradation will be slower than in aerobic environments. nih.govepa.gov Branched-chain fatty acids can be more resistant to anaerobic breakdown, potentially leading to longer persistence in this compartment. nih.gov

Table 2: Factors Influencing the Environmental Persistence of this compound

Factor Influence on Persistence Compartment(s) Affected
Oxygen AvailabilityHigher persistence under anaerobic conditionsSoil, Sediment, Water
Microbial ActivityHigher activity leads to lower persistenceSoil, Sediment, Water
TemperatureLower temperatures increase persistenceSoil, Sediment, Water
Organic MatterHigh organic matter can increase sorption, potentially increasing persistence by reducing bioavailabilitySoil, Sediment
pHAffects microbial activity and chemical speciationSoil, Water

Identification and Characterization of Environmental Transformation Products

During the degradation of this compound, various intermediate compounds, or transformation products, are formed before complete mineralization to CO₂ and water.

The primary degradation pathway, β-oxidation, would theoretically lead to a series of shorter-chain carboxylic acids as the molecule is broken down. Given the ethyl branch at the C-4 position, the degradation pathway is more complex than for a straight-chain acid. The process could involve initial oxidation steps to modify the branch, followed by entry into the central metabolic pathways.

Under anaerobic conditions, the key transformation products are volatile fatty acids such as acetate and propionate, which are subsequently converted to methane and carbon dioxide by other members of the microbial consortium. nih.gov

Specific, experimentally identified environmental transformation products of this compound are not documented in the reviewed literature. The characterization of such products typically requires controlled laboratory studies with labeled compounds to trace their metabolic fate. nih.gov It is important to consider that some transformation products of organic pollutants can be more persistent or toxic than the parent compound, although this is less likely for a naturally derived fatty acid. mdpi.com

Table 3: Theoretical Transformation Products of this compound via Biodegradation

Degradation Pathway Potential Transformation Products Environmental Compartment
Aerobic β-oxidationShorter-chain fatty acids, Acetyl-CoASoil, Water
Anaerobic Syntrophic DegradationAcetate, Propionate, H₂, CO₂Sediment, Anaerobic Digesters
MineralizationCarbon Dioxide (CO₂), Water (H₂O)All

Concluding Remarks and Future Research Perspectives on S 4 Ethyloctanoic Acid

Current Gaps in Understanding the Biology and Chemistry of (S)-4-Ethyloctanoic Acid

The scientific literature contains notable voids concerning the fundamental biological and chemical characteristics of this compound. These gaps limit its potential for targeted applications and represent fertile ground for future scientific inquiry.

Biological Gaps: The complete biosynthetic pathway for this compound in nature is not well-defined. While the general synthesis of branched-chain fatty acids in microorganisms often starts from branched-chain amino acid precursors like isoleucine, the specific enzymes and stereochemical control mechanisms that would lead to the (S)-enantiomer are not fully elucidated. nih.govnih.govfrontiersin.org The metabolic fate and physiological effects of this compound in biological systems, from microorganisms to mammals, are also poorly understood. It is unknown whether this specific enantiomer has unique roles in cellular processes, energy metabolism, or as a signaling molecule, distinct from its (R)-counterpart or the racemic mixture. mdpi.comnih.govrsc.org Furthermore, the specific sensory perception—how its chirality influences taste and odor profiles—has yet to be systematically investigated. researchgate.net

Chemical Gaps: From a chemical standpoint, a primary challenge is the lack of established, efficient methods for enantioselective synthesis. While syntheses for the racemic 4-ethyloctanoic acid have been reported, dedicated stereoselective routes to isolate the (S)-form are not prevalent in the literature. mdpi.comnih.gov This scarcity of enantiopure material hinders detailed investigation into its specific chemical and biological activities. A deeper understanding of how the stereocenter at the C4 position influences the molecule's physicochemical properties, such as its interaction with biological membranes, enzyme active sites, and sensory receptors, is currently missing.

Domain Identified Gaps in Knowledge
Biology - Undefined stereospecific biosynthetic pathways.
- Lack of data on metabolic fate and physiological effects of the pure (S)-enantiomer.
- Unknown specific roles in cell signaling or metabolism.
- Uncharacterized sensory profile (taste and odor) compared to the (R)-enantiomer.
Chemistry - Scarcity of efficient and scalable enantioselective synthesis methods.
- Limited availability of enantiomerically pure this compound for research.
- Incomplete understanding of how chirality influences its physicochemical properties and molecular interactions.

Emerging Methodologies for Advanced Investigation

Recent technological advancements in analytical and computational chemistry provide powerful tools to address the existing knowledge gaps surrounding this compound.

Advanced Analytical Techniques: The separation and characterization of chiral molecules have been significantly enhanced by progress in chromatography.

Chiral Chromatography: High-performance liquid chromatography (HPLC) and gas chromatography (GC) utilizing chiral stationary phases are essential for resolving the enantiomers of 4-ethyloctanoic acid. dntb.gov.uaaocs.orglabrulez.com Techniques such as chiral supercritical fluid chromatography (SFC) offer faster and greener alternatives for both analytical and preparative-scale separation. nih.gov

Mass Spectrometry (MS): Coupling these chiral separation techniques with mass spectrometry (GC-MS, LC-MS) allows for sensitive detection and quantification of this compound in complex biological matrices. nih.govnih.gov Multi-dimensional chromatography, such as 2D GC-MS, can further enhance resolution and provide unambiguous identification. nih.gov

Spectroscopic and Computational Methods:

Nuclear Magnetic Resonance (NMR): High-field NMR spectroscopy, in conjunction with chiral resolving or derivatizing agents, can be employed to determine the enantiomeric purity of synthesized or isolated this compound and to study its interactions with other chiral molecules, such as proteins.

Methodology Application for this compound Research
Chiral HPLC/SFC Preparative and analytical separation of (S)- and (R)-enantiomers. dntb.gov.uanih.gov
Chiral GC-MS Quantification and identification of the (S)-enantiomer in complex mixtures (e.g., biological samples, flavor extracts). labrulez.comnih.gov
NMR with Chiral Agents Determination of enantiomeric excess and structural elucidation of intermolecular interactions.
Computational Modeling Prediction of receptor binding, enzyme selectivity, and physicochemical properties based on stereochemistry.

Interdisciplinary Research Opportunities in Chemical Ecology and Flavor Science

The study of this compound offers compelling opportunities for collaborative research across scientific disciplines, particularly in chemical ecology and flavor science.

Chemical Ecology: Many structurally similar branched-chain fatty acids function as semiochemicals (signaling chemicals) in nature, particularly as insect pheromones. For instance, the related compound 4-methyloctanoic acid is a known aggregation pheromone for rhinoceros beetles. This precedent suggests a high probability that this compound could play a role in chemical communication for certain species. Interdisciplinary research involving analytical chemists and entomologists could explore its presence in insect secretions, its electrophysiological activity on insect antennae, and its behavioral effects, potentially leading to the discovery of new pheromones or kairomones.

Discipline Potential Research Questions
Chemical Ecology - Does this compound function as a pheromone or allomone in any insect or microorganism?
- What is the behavioral response of relevant species to the pure (S)- and (R)-enantiomers?
Flavor Science - What are the distinct odor and taste characteristics of enantiomerically pure this compound?
- How does the enantiomeric ratio of 4-ethyloctanoic acid affect the overall flavor profile in a food matrix?
- Can flavoromics approaches identify correlations between the concentration of the (S)-enantiomer and specific sensory attributes? researchgate.net

Implications for Sustainable Chemical Production and Biomanufacturing

The synthesis of enantiomerically pure compounds like this compound is a key target for sustainable manufacturing, moving away from petrochemical routes and towards greener, bio-based processes. openaccessgovernment.orghims-biocat.eulongdom.org

Biocatalysis and Enzyme Engineering: Enzymes are highly selective catalysts that can produce chiral molecules with high purity under mild conditions.

Enzymatic Resolution: Lipases and esterases could be used for the kinetic resolution of racemic 4-ethyloctanoic acid or its esters, selectively reacting with one enantiomer to allow for the separation of the other.

Asymmetric Synthesis: Engineering enzymes, such as reductases or synthases, through techniques like directed evolution or rational design could create novel biocatalysts capable of producing this compound directly from simple prochiral precursors. nih.govresearchgate.netresearchgate.net

Metabolic Engineering and Synthetic Biology: Whole-cell biomanufacturing offers a promising route for the de novo synthesis of this compound from renewable feedstocks like glucose.

Engineered Microorganisms: Yeasts such as Saccharomyces cerevisiae or Yarrowia lipolytica are powerful platforms for producing fatty acids. mdpi.comnih.govnih.govresearchgate.netfrontiersin.org By introducing and optimizing heterologous genes for branched-chain fatty acid synthesis and ensuring stereochemical control, it may be possible to engineer a microbial strain that ferments sugars directly into the desired (S)-enantiomer. morressier.com

Cell-Free Systems: For reactions that are toxic to living cells or require precise control, cell-free enzymatic systems provide a powerful alternative. frontiersin.orgmq.edu.aunih.gov A cascade of purified enzymes could be assembled in vitro to convert a starting substrate into this compound with high efficiency and purity, avoiding the complexities of cellular metabolism.

Production Strategy Description Advantages
Enzymatic Synthesis Use of isolated enzymes (e.g., lipases) for stereoselective reactions.High enantioselectivity, mild reaction conditions, reduced byproducts. nih.gov
Metabolic Engineering Re-wiring the metabolism of microorganisms (e.g., yeast) to produce the target molecule from simple sugars. mdpi.comnih.govUse of renewable feedstocks, potential for large-scale fermentation.
Cell-Free Systems Combining a cascade of purified enzymes in a reactor to perform a multi-step synthesis. nih.govHigh control over reaction conditions, circumvents cell toxicity issues, high product yields.

Retrosynthesis Analysis

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(S)-4-Ethyloctanoic acid
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(S)-4-Ethyloctanoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.